![molecular formula C8H6BrNO B175791 6-(Bromomethyl)benzo[d]oxazole CAS No. 181040-42-6](/img/structure/B175791.png)

6-(Bromomethyl)benzo[d]oxazole

描述

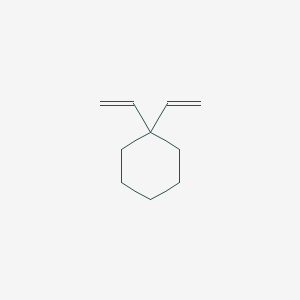

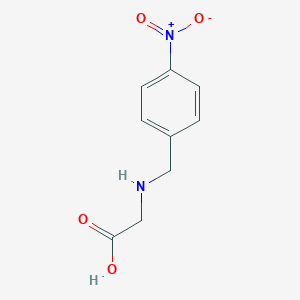

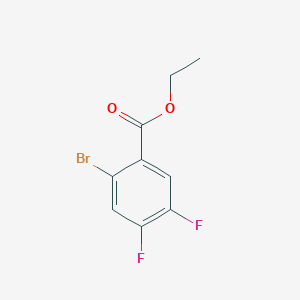

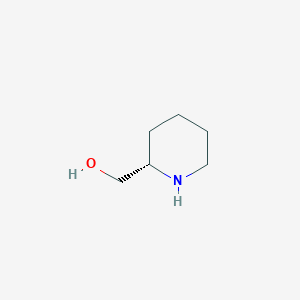

6-(Bromomethyl)benzo[d]oxazole is a chemical compound with the molecular formula C8H6BrNO . It is a solid or liquid substance under normal conditions .

Molecular Structure Analysis

The molecular structure of 6-(Bromomethyl)benzo[d]oxazole consists of a five-membered oxazole ring with a bromomethyl group attached . The InChI code for this compound is 1S/C8H6BrNO/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4H2 .Physical And Chemical Properties Analysis

6-(Bromomethyl)benzo[d]oxazole has a molecular weight of 212.04 . It has one rotatable bond, two hydrogen bond acceptors, and no hydrogen bond donors . Its topological polar surface area is 26 Ų .科学研究应用

Synthesis and Pharmaceutical Applications

Synthesis of Streptogramin Antibiotics : 2-(Bromomethyl)-4-carbethoxy-1,3-oxazole reacts with Zn dust to produce a heteroaromatic organozinc derivative, applied in synthesizing virginiamycin and other streptogramin antibiotics (Gangloff, Aakermark, & Helquist, 1992).

Anticholinesterase Activity : Novel benzo[d]oxazole derivatives have been synthesized and evaluated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing potent inhibition activities (Pouramiri et al., 2017).

Anticonvulsant Agents : Synthesis of 2-substituted-6-(4H-1,2,4-triazol-4-yl)benzo[d]oxazoles revealed their potential as anticonvulsant agents. One compound in particular showed significant activity and low toxicity in tests (Wei et al., 2009).

Antimalarial Drug Synthesis : Ultrafast synthesis of 2-(benzhydrylthio)benzo[d]oxazole, an antimalarial drug, via an unstable lithium thiolate intermediate in a capillary microreactor (Ramanjaneyulu et al., 2020).

Electronic and Optical Applications

- Electro-Optical and Charge Transport Properties : Study on oxazole compounds for applications in organic light emitting diodes, organic thin film transistors, and photovoltaic to nonlinear optical materials (Irfan et al., 2018).

Antitumor and Antimicrobial Applications

Tubulin Polymerization Inhibitors : Synthesis of [1,2]Oxazolo[5,4-e]isoindoles as tubulin polymerization inhibitors, demonstrating effectiveness against various tumor cell lines, including diffuse malignant peritoneal mesothelioma (DMPM) (Spanò et al., 2016).

Cytostatic Activity : Synthesis of N-glycosyl(halomethyl)-1,2,3-triazoles as a new type of alkylating agent, showing inhibition of the "in vitro" growth of HeLa cells and increasing the life span of mice bearing tumors (de las Heras, Alonso, & Alonso, 1979).

Miscellaneous Applications

Organic Thin-Film Transistors : Development of Benzobisoxazole-Based Novel Conjugated Polymers for Organic Thin-Film Transistors, showing the highest hole mobility among synthesized polymers (Jeong et al., 2023).

Visible-Light Photocatalysis : Synthesis of substituted oxazoles using visible-light photocatalysis at room temperature, demonstrating the method's effectiveness for accessing valuable oxazole compounds (Chatterjee, Cho, & Cho, 2016).

安全和危害

属性

IUPAC Name |

6-(bromomethyl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHCMIKTRDUASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CBr)OC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Bromomethyl)benzo[d]oxazole | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Indol-4-ol, 5-[(dimethylamino)methyl]-](/img/structure/B175713.png)